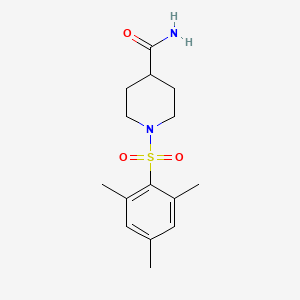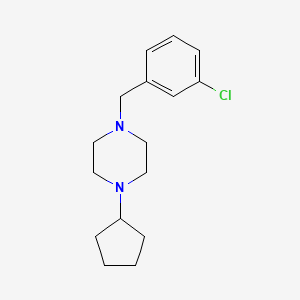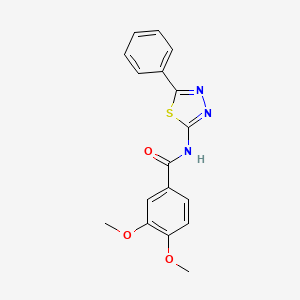
N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea, also known as rotenone, is a naturally occurring compound that is commonly used in scientific research. It is a potent inhibitor of complex I of the electron transport chain, making it a valuable tool for studying cellular respiration and energy metabolism.
作用機序
Rotenone works by inhibiting complex I of the electron transport chain, which is responsible for the transfer of electrons from NADH to ubiquinone. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death.
Biochemical and Physiological Effects
Rotenone has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress, activate apoptosis, and inhibit autophagy. It has also been shown to have neurotoxic effects, leading to the degeneration of dopaminergic neurons in the substantia nigra and the development of Parkinson's disease-like symptoms.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea is its specificity for complex I of the electron transport chain, which allows for the precise investigation of this pathway. However, its neurotoxic effects and potential for inducing oxidative stress can also be a limitation in certain experiments.
将来の方向性
There are several future directions for research involving N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea. One area of interest is the development of new compounds that can selectively target complex I without inducing neurotoxicity or oxidative stress. Another area of interest is the investigation of the role of this compound in the development of Parkinson's disease and other neurodegenerative disorders. Finally, the use of this compound in the study of mitochondrial dysfunction and its role in aging and age-related diseases is also an area of ongoing research.
合成法
Rotenone can be isolated from the roots and stems of various plants, including Derris elliptica, Lonchocarpus utilis, and Tephrosia vogelii. However, the most common method of synthesis involves the reaction of cyclohexanone with nitrobenzene in the presence of ammonium carbonate, followed by treatment with hydrochloric acid and sodium hydroxide.
科学的研究の応用
Rotenone has been extensively used in scientific research to investigate various aspects of cellular respiration and energy metabolism. It is commonly used to study oxidative phosphorylation, mitochondrial function, and the role of the electron transport chain in energy production.
特性
IUPAC Name |
1-cyclohexyl-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10-12(8-5-9-13(10)17(19)20)16-14(18)15-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRIAASYVNSRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-acetyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5733423.png)


![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)
![methyl [3-(benzoylamino)phenoxy]acetate](/img/structure/B5733474.png)
![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5733481.png)
![3-(5-nitro-2-furyl)acrylaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5733493.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733506.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5733527.png)


![5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5733531.png)